

# In-Cell Target Engagement Assays for PROTACs: Application Notes and Protocols

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## Compound of Interest

Compound Name: *Fmoc-NH-PEG3-amide-CH<sub>2</sub>OCH<sub>2</sub>COOH*

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## Introduction

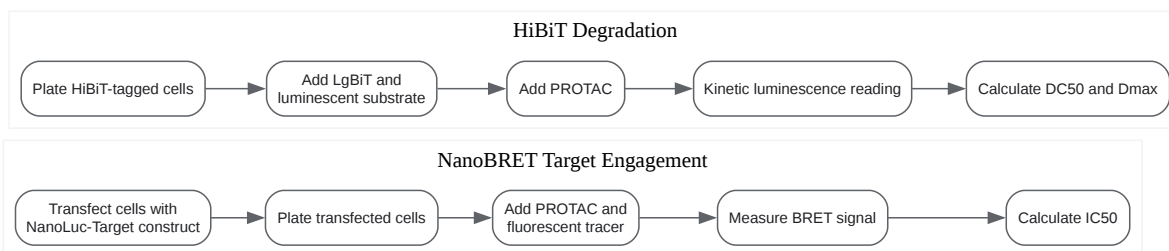
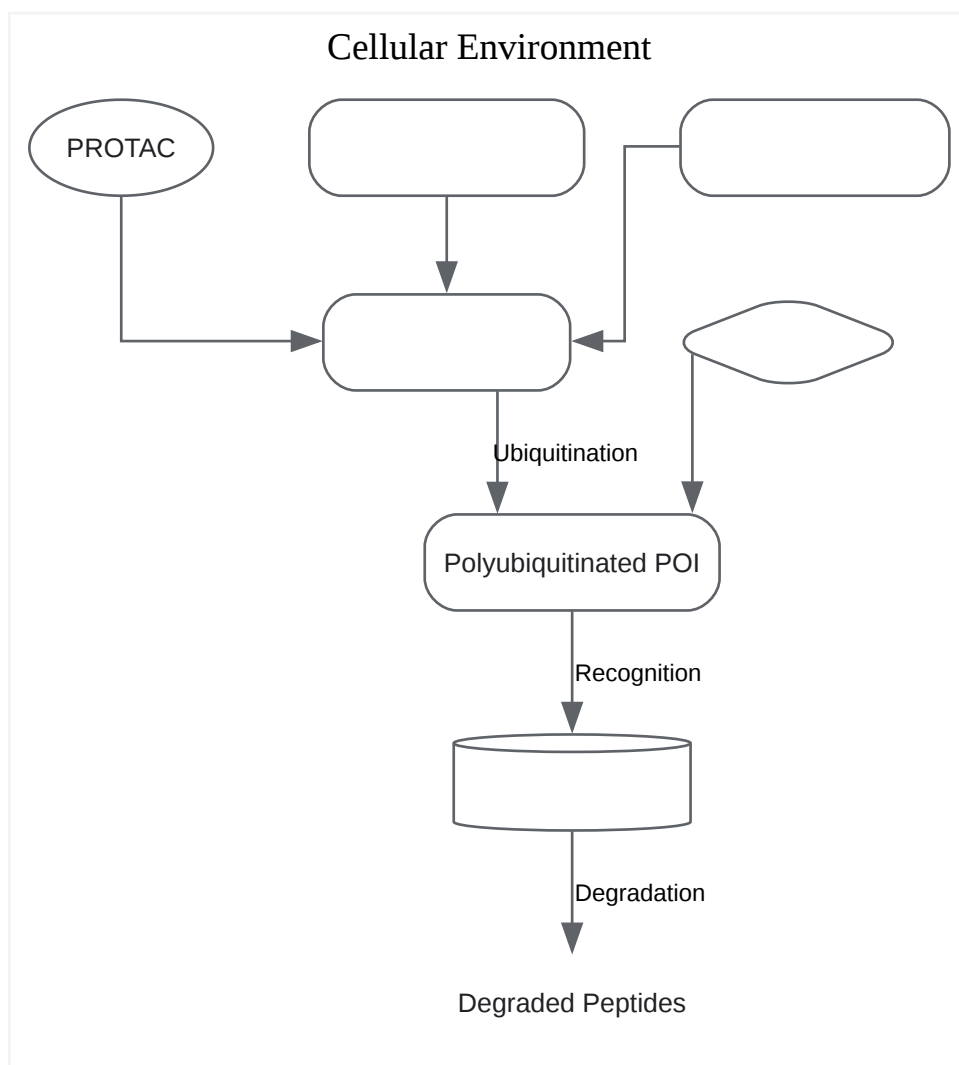
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality that leverages the cell's own ubiquitin-proteasome system to selectively degrade target proteins. Unlike traditional inhibitors that rely on occupancy-driven pharmacology, PROTACs act catalytically, enabling the degradation of proteins previously considered "undruggable." A critical step in the mechanism of action of a PROTAC is the formation of a ternary complex between the target protein, the PROTAC molecule, and an E3 ubiquitin ligase.<sup>[1][2][3]</sup> The formation and stability of this complex within the cellular environment are key determinants of a PROTAC's efficacy. Therefore, robust and quantitative in-cell target engagement assays are indispensable for the successful discovery and development of novel PROTAC degraders.

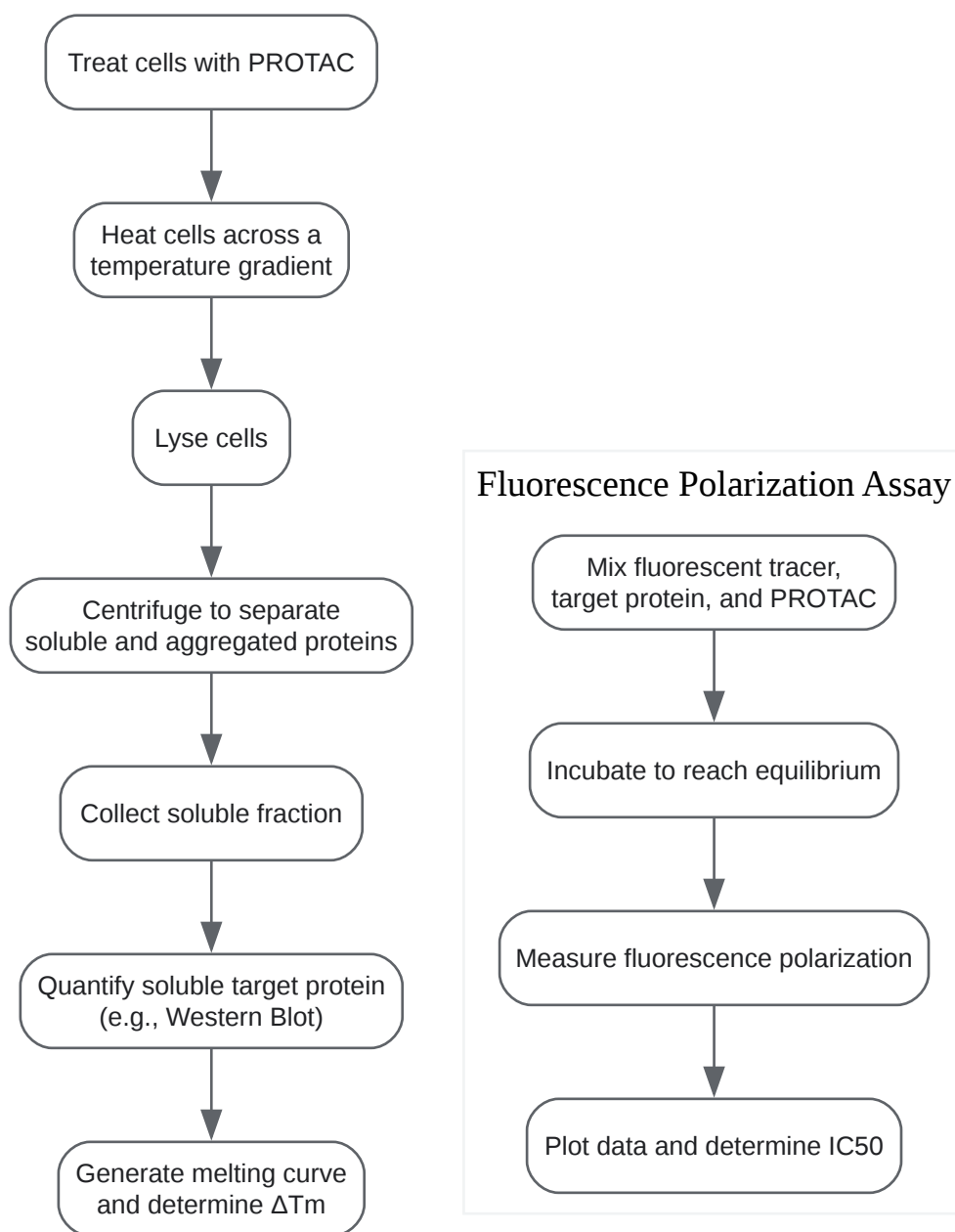
This document provides detailed application notes and protocols for key in-cell assays used to measure PROTAC target engagement, including Bioluminescence Resonance Energy Transfer (BRET)-based methods (NanoBRET™/HiBiT), the Cellular Thermal Shift Assay (CETSA), and fluorescence-based techniques.

## PROTAC Mechanism of Action

PROTACs are heterobifunctional molecules composed of a ligand that binds to a protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the

two.[4] This dual binding induces the formation of a ternary complex (POI-PROTAC-E3 ligase), bringing the E3 ligase in close proximity to the target protein.[3] This proximity facilitates the transfer of ubiquitin from the E3 ligase to the target protein, leading to its polyubiquitination and subsequent degradation by the proteasome.[4]





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## References

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